Barbiturate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barbiturates are a class of depressant drugs derived from barbituric acid. They were first synthesized in the late 19th century and have been used medically as anxiolytics, hypnotics, and anticonvulsants. Barbiturates act by depressing the central nervous system, leading to effects ranging from mild sedation to total anesthesia. Despite their medical utility, barbiturates have a high potential for addiction and overdose, which has led to their replacement by safer alternatives like benzodiazepines in many applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of barbiturates typically involves the condensation of urea with diethyl malonate in the presence of a base such as sodium ethoxide. This reaction forms barbituric acid, which can then be modified to produce various barbiturate derivatives. The general reaction is as follows:

Diethyl malonate+Urea→Barbituric acid

Industrial Production Methods: Industrial production of barbiturates follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Barbiturates undergo various chemical reactions, including:

Oxidation: Barbiturates can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of barbiturates can lead to the formation of alcohols.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the barbiturate ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation often involves alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of barbiturates typically yields carboxylic acids, while alkylation can produce a variety of substituted barbiturates .

Applications De Recherche Scientifique

Anesthesia

Barbiturates are widely recognized for their role in inducing anesthesia. They act by enhancing inhibitory neurotransmission in the central nervous system, primarily through interactions with gamma-aminobutyric acid type A receptors. Recent studies have elucidated the mechanism of action of barbiturates, revealing their binding to specific ion channels which facilitate anesthetic effects . Commonly used barbiturates for anesthesia include:

| Barbiturate | Use |

|---|---|

| Thiopental | Induction of general anesthesia |

| Methohexital | Short procedures and surgeries |

| Pentobarbital | Sedation and anesthesia in specific cases |

Anticonvulsants

Barbiturates are effective in managing epilepsy and other seizure disorders. Phenobarbital remains a standard treatment option for its anticonvulsant properties. It stabilizes neuronal membranes and reduces the frequency of seizures by modulating neurotransmitter activity .

Management of Increased Intracranial Pressure

This compound therapy has been investigated for its effects on intracranial pressure (ICP) in patients with traumatic brain injuries. Studies indicate that barbiturates can help reduce ICP by decreasing cerebral metabolism and blood volume, although they may also lead to hypotension .

| Study | Outcome |

|---|---|

| Bohn et al. (1989) | Death risk ratio: 1.09 (no significant difference) |

| Eisenberg et al. (1988) | Lower mean ICP in this compound group |

Psychiatric Applications

Historically, barbiturates were used to treat severe psychiatric conditions, providing sedation and facilitating psychotherapy . Although their use has diminished due to safety concerns, they are still relevant in certain therapeutic contexts.

Cancer Treatment

Emerging research suggests that this compound derivatives may possess anticancer properties by inhibiting various metabolic pathways associated with tumor growth . These findings open avenues for developing new therapeutic agents based on this compound structures.

Case Study 1: this compound Poisoning

A notable case involved a patient who experienced pentobarbital overdose, leading to impaired consciousness and hypotension. The treatment included airway management and fluid resuscitation, highlighting the critical nature of monitoring and managing this compound levels in clinical settings .

Case Study 2: this compound Automatism

Another case study discussed a patient exhibiting this compound automatism, where high levels of phenobarbital led to altered mental status despite adherence to prescribed dosages. This case illustrates the complexities surrounding this compound metabolism and the importance of careful monitoring .

Mécanisme D'action

Barbiturates exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The overall effect is central nervous system depression, which manifests as sedation, hypnosis, or anesthesia depending on the dose .

Comparaison Avec Des Composés Similaires

Benzodiazepines: Like barbiturates, benzodiazepines enhance GABA activity but are generally safer with a lower risk of overdose.

Nonbenzodiazepines (Z-drugs): These drugs also act on the GABA-A receptor but have different chemical structures and are used primarily for treating insomnia.

Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.

Uniqueness: Barbiturates are unique in their ability to produce a wide range of effects from mild sedation to deep anesthesia. Their rapid onset and short duration of action make them useful in specific medical scenarios, such as induction of anesthesia and emergency treatment of seizures .

Activité Biologique

Barbiturates are a class of drugs that have been widely used for their sedative, hypnotic, and anticonvulsant properties. Their biological activity primarily revolves around the modulation of the central nervous system (CNS), particularly through interactions with the gamma-aminobutyric acid (GABA) receptors. This article presents an in-depth exploration of the biological activity of barbiturates, including their mechanisms of action, therapeutic applications, and associated case studies.

Barbiturates exert their effects primarily by enhancing the action of GABA, the principal inhibitory neurotransmitter in the CNS. They bind to the GABA-A receptor complex, increasing chloride ion influx, which leads to hyperpolarization of neurons and resultant CNS depression. The specific actions include:

- Prolongation of GABA Effects : Barbiturates potentiate GABA's inhibitory effects by increasing the duration that GABA-A receptors remain open when activated.

- Inhibition of Glutamate Release : They also inhibit excitatory neurotransmission by blocking AMPA/kainate receptors and reducing glutamate release via modulation of calcium channels .

- Dose-Dependent Response : The efficacy of barbiturates varies with dose; higher concentrations can lead to anesthesia, while lower doses are used for sedation and seizure control .

Biological Activities and Therapeutic Uses

Barbiturates have a range of biological activities that make them useful in clinical settings:

- Anticonvulsant : Phenobarbital is commonly used to control seizures in epilepsy patients.

- Sedative-Hypnotic : Barbiturates like pentobarbital are employed for sedation before surgical procedures.

- Anesthetic : Thiopental is utilized for induction in anesthesia due to its rapid onset .

Table 1: Common Barbiturates and Their Uses

| This compound | Primary Use | Onset Time | Duration of Action |

|---|---|---|---|

| Phenobarbital | Anticonvulsant | 30 min | 12-24 hours |

| Pentobarbital | Sedation/Anesthesia | 5-10 min | 2-4 hours |

| Thiopental | Induction Anesthesia | 30 sec | 5-10 min |

Chronic this compound Intoxication

A study highlighted the neurological effects observed in subjects with chronic this compound use. Symptoms included ataxia, dysarthria, and cognitive impairments. Variability in drug effects was noted based on dietary factors, emphasizing the importance of controlled administration conditions .

This compound Automatism

A case report described a patient exhibiting automatism linked to high levels of phenobarbital. Despite normal liver function tests and no signs of systemic infection, the patient's cognitive function was intact post-recovery, suggesting that high this compound levels can induce transient neurological disturbances without permanent damage .

Recent Research Developments

Recent studies have explored novel derivatives of barbiturates with enhanced biological activities:

- Antioxidant Properties : A series of synthesized this compound derivatives demonstrated significant antioxidant activity compared to standard antioxidants like BHT .

- Enzyme Inhibition : Certain derivatives showed potent inhibition against enzymes such as α-glucosidase and thymidine phosphorylase, indicating potential for new therapeutic applications beyond traditional uses .

Propriétés

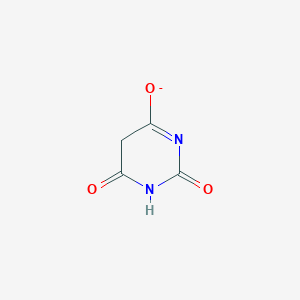

Formule moléculaire |

C4H3N2O3- |

|---|---|

Poids moléculaire |

127.08 g/mol |

Nom IUPAC |

2,6-dioxo-5H-pyrimidin-4-olate |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/p-1 |

Clé InChI |

HNYOPLTXPVRDBG-UHFFFAOYSA-M |

SMILES canonique |

C1C(=O)NC(=O)N=C1[O-] |

Synonymes |

arbiturate barbituric acid barbituric acid, monosodium salt sodium barbiturate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.